Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and acrolein, followed by oxidation to form the aldehyde group. The reaction conditions typically include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Reduction: Bicyclo[2.2.1]hept-5-ene-2-methanol.
Substitution: Various secondary alcohols depending on the Grignard reagent used.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, involves its reactivity towards various nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Bicyclo[2.2.1]hept-5-ene-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness
The uniqueness of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, lies in its aldehyde functionality, which provides distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
3-phenylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-9-13-11-6-7-12(8-11)14(13)10-4-2-1-3-5-10/h1-7,9,11-14H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTKSBCQWRXZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472672 |
Source
|
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175671-37-1 |
Source
|
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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